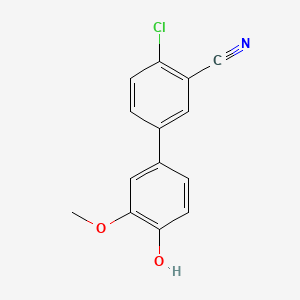

4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol

Description

4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at position 2, a chloro substituent at position 4, and a cyano group at position 3 on the adjacent phenyl ring. Its molecular formula is C14H9ClNO2, with a molecular weight of 273.68 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, CN) and a methoxy donor, influencing its physicochemical properties, such as acidity (pKa), solubility, and reactivity.

Properties

IUPAC Name |

2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c1-18-14-7-10(3-5-13(14)17)9-2-4-12(15)11(6-9)8-16/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLVLJOORLJUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685644 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-36-3 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-cyanophenylboronic acid and 2-methoxyphenol.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 150°C to 190°C.

Catalysts and Reagents: Common catalysts used include palladium-based catalysts, and the reaction may involve the use of bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenols or other derivatives.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of phenolic derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol and Analogs

Methodological Insights

Biological Activity

4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, also known by its CAS number 1261901-36-3, is a compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H12ClN O2

- Molecular Weight : 273.72 g/mol

- CAS Number : 1261901-36-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on specific enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a derivative of this compound was tested against human colon adenocarcinoma cells and showed promising results with low IC50 values, indicating strong efficacy in inhibiting cell growth .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that phenolic compounds can act as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of AChE by similar phenolic compounds highlights a potential therapeutic pathway for this compound.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to receptors or enzymes, modulating their activity and thereby influencing various signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

- A study published in Journal of Medicinal Chemistry reported that certain phenolic compounds, including derivatives similar to this compound, demonstrated significant antiproliferative activity against multiple cancer cell lines .

- The study utilized a series of assays to determine IC50 values and found that these compounds could effectively inhibit cancer cell growth at micromolar concentrations.

-

Enzyme Inhibition Research :

- Research conducted on various benzoic acid derivatives indicated their potential as AChE inhibitors. The study measured the inhibitory potency using IC50 values and found that certain derivatives exhibited promising results as lead compounds for developing new AChE inhibitors .

- This suggests that this compound may also possess similar inhibitory properties worth exploring further.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.